molecular formula C22H23FN4O2 B4523646 4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide

4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide

Cat. No.: B4523646
M. Wt: 394.4 g/mol
InChI Key: JJKMXNGDDKLVCD-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide is a synthetic small molecule characterized by a piperazine ring substituted with a 4-fluorophenyl group, linked via an oxobutanamide bridge to an indole moiety.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1H-indol-5-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c23-17-1-4-19(5-2-17)26-11-13-27(14-12-26)22(29)8-7-21(28)25-18-3-6-20-16(15-18)9-10-24-20/h1-6,9-10,15,24H,7-8,11-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKMXNGDDKLVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The indole derivative can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperazine derivative can be prepared by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst .

The final step involves the coupling of the indole and piperazine intermediates with a butanamide derivative. This can be achieved through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the carbonyl carbon of the butanamide, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the process .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural motifs with several pharmacologically active molecules:

Compound Core Structure Key Substituents Potential Target
4-[4-(4-Fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide Piperazine-oxobutanamide-indole 4-Fluorophenyl, 1H-indol-5-yl Serotonin/dopamine receptors
WJ111-11 Piperazine-triazine-morpholine Difluoromethylpyrimidine, dioxopiperidinyl Kinases/PROTACs
Aripiprazole Piperazine-quinolinone 7-Hydroxy-1,2,3,4-tetrahydroquinolinone Dopamine D2/5-HT1A receptors

Key Observations :

  • The indole-5-yl moiety may confer selectivity for serotonin receptors (e.g., 5-HT1A/2A), unlike WJ111-11’s triazine core, which is tailored for kinase inhibition.

Pharmacological Hypotheses

  • Receptor Binding : The piperazine-indole scaffold resembles atypical antipsychotics (e.g., risperidone), but the fluorophenyl group may reduce metabolic degradation compared to chlorinated analogues.
  • Selectivity : Unlike WJ111-11—a proteolysis-targeting chimera (PROTAC)—the target compound lacks an E3 ligase-binding domain, limiting its utility in targeted protein degradation.

Biological Activity

The compound 4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide is a member of a class of compounds that have garnered interest for their potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A piperazine ring substituted with a fluorophenyl group
  • An indole moiety
  • A carbonyl group in the amide linkage

The molecular formula is C23H25FN4O2C_{23}H_{25}FN_{4}O_{2} with a molecular weight of approximately 408.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, including receptors and enzymes.

Preliminary studies indicate that this compound may function as an inhibitor of specific enzymes or receptors involved in disease pathways. Its structural components suggest interactions with neurotransmitter systems, which could position it as a candidate for neuropharmacological applications or as an anti-inflammatory agent.

Interaction Studies

Research has indicated that 4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide may interact with G-protein coupled receptors (GPCRs) and kinases, influencing critical signaling pathways related to various diseases. Techniques such as surface plasmon resonance and isothermal titration calorimetry are suggested for further investigation into its binding affinities and kinetics.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity and unique aspects of structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-(2-Fluorophenyl)-1-piperazinyl -5-oxopentanoic acidPiperazine ring, oxopentanoic acidPotential anti-inflammatory propertiesDifferent substituent on the piperazine
NifoxipamBenzodiazepine derivativeAnxiolytic effectsDifferent core structure (benzodiazepine)
NSI-189Piperazine-based compoundNeurogenic effectsUnique due to its neurogenic properties

Case Studies and Research Findings

  • Neuropharmacological Potential : In studies examining compounds similar to 4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide, researchers have noted significant interactions with serotonin receptors, which are crucial in the treatment of mood disorders. The potential for this compound to act as a serotonin receptor agonist could lead to developments in antidepressant therapies.
  • Anti-inflammatory Properties : Initial findings suggest that this compound may exhibit anti-inflammatory effects through inhibition of specific inflammatory pathways. Further validation through in vivo studies is required to substantiate these claims.
  • Enzyme Inhibition : The compound's ability to inhibit enzymes involved in metabolic pathways has been documented, indicating its potential use in managing metabolic disorders or conditions where enzyme modulation is beneficial.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide
Reactant of Route 2
Reactant of Route 2
4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide

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